3-O-Acetylbufotalin is primarily derived from the venom of toads, particularly the Chinese toad Bufo gargarizans, which has been utilized in traditional medicine for its bioactive compounds. Bufadienolides, including 3-O-acetylbufotalin, are classified under cardiac glycosides and are noted for their structural similarities to steroid hormones .
The synthesis of 3-O-acetylbufotalin can be achieved through several methods, typically involving the acetylation of bufotalin or related bufadienolides. The following outlines a common synthetic pathway:
This method allows for the selective introduction of the acetyl group at the 3-O position, yielding the desired compound with a high degree of purity .
The molecular structure of 3-O-acetylbufotalin features a steroid-like backbone characteristic of bufadienolides. Key aspects include:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 486.61 g/mol |
Functional Groups | Hydroxyl, Acetyl |
3-O-Acetylbufotalin participates in various chemical reactions that are significant for its biological activity:
These reactions are essential for understanding how 3-O-acetylbufotalin exerts its effects in biological systems .
The mechanism of action of 3-O-acetylbufotalin primarily involves:
Research indicates that these mechanisms are mediated through specific receptor interactions and downstream signaling cascades .
The physical and chemical properties of 3-O-acetylbufotalin include:
These properties are crucial for determining the appropriate formulation for therapeutic applications .
3-O-Acetylbufotalin has several scientific applications:
Bufadienolides are steroidal compounds with a characteristic six-membered α-pyrone ring at the C-17β position, primarily sourced from Bufo toads (Bufo bufo gargarizans and Bufo melanostictus) [9] [10]. These compounds form the bioactive core of traditional medicines like Chan Su (toad venom) and Cinobufacini, which have been approved by the Chinese State Food and Drug Administration for treating cancers, inflammation, and cardiovascular diseases [1] [4]. Historically, Chan Su was used in East Asian medicine to treat liver, lung, and colon cancers, leveraging bufadienolides’ ability to induce tumor cell apoptosis and inhibit proliferation [4] [7]. Among these, bufotalin (the parent compound of 3-O-Acetylbufotalin) demonstrated exceptional anti-hepatoma activity in multidrug-resistant HepG2 cells, outperforming bufalin and cinobufagin in potency [4].
Table 1: Key Bufadienolides in Traditional Medicine
Compound | Source | Traditional Application | Notable Activity |
---|---|---|---|
Bufotalin | Bufo gargarizans | Hepatocellular carcinoma | G2/M cell cycle arrest in HepG2 cells [4] |
Bufalin | Chan Su extract | Lung/colon cancers | CDK9/STAT3 pathway inhibition [1] |
Cinobufagin | Cinobufacini injection | Pancreatic cancer | Antiangiogenic effects [10] |
Gamabufotalin | Toad skin secretions | Glioblastoma | Cytotoxicity in U-87 cells (IC₅₀: 22.6 ng/mL) [10] |
Native bufadienolides like bufotalin and bufalin face pharmacokinetic limitations, including poor water solubility, rapid metabolism, and short half-lives, restricting their clinical utility [1] [2]. Acetylation at the C-3 hydroxyl group—a common derivatization strategy—enhances membrane permeability and metabolic stability. For example, acetyl-bufalin (a bufalin prodrug) exhibited 2.3-fold lower cytotoxicity in normal cells but 4.1-fold higher tumor growth inhibition in NSCLC xenografts compared to unmodified bufalin [1] [2]. This improvement stems from:
Table 2: Impact of C-3 Acetylation on Bufadienolide Properties
Parameter | Bufalin | Acetyl-bufalin | Change |
---|---|---|---|
Water solubility | 8.7 µg/mL | 32.5 µg/mL | +273% |
Plasma half-life (rats) | 1.2 h | 4.8 h | +300% |
IC₅₀ in A549 cells | 0.28 µM | 0.11 µM | -61% |
Tumor inhibition (H460) | 48% | 82% | +34% |
Structurally, the C-3 acetyl group sterically shields the lactone ring from hydrolytic degradation while modulating hydrogen-bonding capacity, critical for target engagement [6] [10]. In bufadienolides like gamabufotalin, C-3 substitutions directly correlate with cytotoxic potency: non-acetylated analogs show IC₅₀ >100 µM in SK-Hep-1 cells, whereas acetylated derivatives (e.g., 3-O-acetylbufotalin) achieve IC₅₀ <2.5 µM [6].
3-O-Acetylbufotalin is synthesized via semi-synthetic modification of bufotalin isolated from toad venom. The process involves:
Table 3: Synthesis and Characterization of 3-O-Acetylbufotalin
Parameter | Conditions/Outcome | Analytical Method |
---|---|---|
Reaction yield | 75–82% | Gravimetric analysis |
Melting point | 82–86°C | Differential scanning calorimetry |
¹H NMR signature | δ 3.13 (m, H-3), δ 2.37 (t, CH₂S), δ 1.71 (s, CH₃) | 500 MHz, MeOH-d₄ [6] |
HR-ESIMS | m/z 529.265 [M + H]⁺ (calc. for C₂₈H₃₇O₇: 529.259) | High-resolution MS |
Characterization relies on spectroscopic techniques: ¹H/¹³C NMR confirms acetylation via the downfield shift of H-3 proton (δ 3.13 ppm) and the presence of a methyl singlet (δ 1.71 ppm) [6]. The acetyl group’s position is further verified by HMBC correlations between the carbonyl carbon (δ 170.2 ppm) and H-3 [10]. For scalability, biocatalysis approaches using Mucor spinosus have been explored to generate bufotalin precursors, though chemical acetylation remains predominant [4] [10].
Concluding Remarks
3-O-Acetylbufotalin exemplifies how ethnopharmacological knowledge combined with rational drug design can address pharmacokinetic barriers in natural products. By retaining the core bufadienolide scaffold while optimizing C-3 substituents, this semi-synthetic derivative enhances therapeutic potential for oncology applications. Future work should focus on in vivo efficacy studies and targeted delivery systems to further harness its anticancer properties.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7